molecular formula C18H16N4OS2 B2787747 5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868221-05-0

5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2787747
M. Wt: 368.47
InChI Key: ZGKJJZDDKOXPKV-UHFFFAOYSA-N
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Description

5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H16N4OS2 and its molecular weight is 368.47. The purity is usually 95%.
BenchChem offers high-quality 5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol' involves the synthesis of the thiazolo[3,2-b][1,2,4]triazol-6-ol ring system, followed by the addition of the 3,4-dihydroisoquinolin-2(1H)-yl and thiophen-2-yl groups to the ring system.

Starting Materials
2-amino-4-chlorothiazole, sodium azide, copper sulfate, sodium ascorbate, 2-bromoacetic acid, 3,4-dihydroisoquinoline, thiophene-2-carbaldehyde, sodium hydride, acetic anhydride, sulfuric acid, sodium bicarbonate, ethanol

Reaction
Step 1: Synthesis of thiazolo[3,2-b][1,2,4]triazol-6-ol ring system, a. Dissolve 2-amino-4-chlorothiazole (1.0 g, 7.0 mmol) in 10 mL of ethanol., b. Add sodium azide (0.84 g, 13 mmol), copper sulfate (0.1 g, 0.5 mmol), and sodium ascorbate (0.3 g, 1.5 mmol) to the reaction mixture., c. Heat the reaction mixture at 80°C for 24 hours., d. Cool the reaction mixture to room temperature and filter the precipitate., e. Wash the precipitate with water and dry it to obtain the thiazolo[3,2-b][1,2,4]triazol-6-ol ring system (yield: 80%)., Step 2: Addition of 3,4-dihydroisoquinolin-2(1H)-yl group, a. Dissolve 3,4-dihydroisoquinoline (1.0 g, 7.0 mmol) and sodium hydride (0.28 g, 7.0 mmol) in 20 mL of dry DMF., b. Add the thiazolo[3,2-b][1,2,4]triazol-6-ol ring system (1.0 g, 5.0 mmol) to the reaction mixture., c. Heat the reaction mixture at 120°C for 24 hours., d. Cool the reaction mixture to room temperature and add water., e. Extract the mixture with ethyl acetate and wash the organic layer with water., f. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent., g. Purify the residue by column chromatography to obtain the intermediate product (yield: 70%)., Step 3: Addition of thiophen-2-yl group, a. Dissolve the intermediate product (0.5 g, 2.0 mmol) and thiophene-2-carbaldehyde (0.4 g, 3.0 mmol) in 10 mL of acetic anhydride., b. Add sulfuric acid (0.1 mL) to the reaction mixture and heat it at 80°C for 6 hours., c. Cool the reaction mixture to room temperature and add water., d. Extract the mixture with ethyl acetate and wash the organic layer with water., e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent., f. Purify the residue by column chromatography to obtain the final product (yield: 60%).

properties

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS2/c23-17-16(25-18-19-11-20-22(17)18)15(14-6-3-9-24-14)21-8-7-12-4-1-2-5-13(12)10-21/h1-6,9,11,15,23H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKJJZDDKOXPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(C3=CC=CS3)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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